Ferrous chloride

Catalog No.
S601776
CAS No.
7758-94-3
M.F
Cl2Fe
M. Wt
126.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrous chloride

CAS Number

7758-94-3

Product Name

Ferrous chloride

IUPAC Name

iron(2+);dichloride

Molecular Formula

Cl2Fe

Molecular Weight

126.75 g/mol

InChI

InChI=1S/2ClH.Fe/h2*1H;/q;;+2/p-2

InChI Key

NMCUIPGRVMDVDB-UHFFFAOYSA-L

SMILES

Cl[Fe]Cl

solubility

FREELY SOL IN WATER, ALCOHOL ACETONE; SLIGHTLY SOL IN BENZENE; PRACTICALLY INSOL IN ETHER.
SOL IN 100 CC ALC: 64.4 G @ 10 °C, 105.7 G @ 100 °C.
Solubility in water, g/100ml at 20 °C: 62.5 (good)

Canonical SMILES

[Cl-].[Cl-].[Fe+2]

The exact mass of the compound Ferrous chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: 62.5 (good). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Anhydrous Ferrous Chloride (FeCl2) is a high-purity source of iron(II) ions, primarily utilized as a precursor in chemical syntheses where the presence of water must be strictly avoided. Unlike its hydrated counterparts, its solubility in organic solvents like tetrahydrofuran (THF) makes it a standard reagent in organometallic chemistry and for creating iron-based catalysts for reactions such as cross-coupling.[1] Its high melting point (677 °C) and thermal stability in inert atmospheres distinguish it from hydrated forms, which decompose at much lower temperatures.[1][2]

Substituting anhydrous Ferrous Chloride with seemingly similar iron salts introduces critical process failures. Using the tetrahydrate form (FeCl2·4H2O) introduces water, which is detrimental to water-sensitive reactions and organometallic synthesis.[3] In high-temperature applications, the hydrated salt decomposes by losing water at low temperatures (fully dehydrated around 183 °C), preventing its use as a stable precursor for processes requiring higher temperatures, such as sublimation or solid-state synthesis.[4] Substitution with Ferric Chloride (FeCl3) provides the incorrect Fe(III) oxidation state, which alters the stoichiometry and redox potential of reactions, making it unsuitable for direct synthesis of Fe(II) complexes or materials like LiFePO4 without an additional reduction step.[5][6] Ferrous sulfate (FeSO4) is often insoluble in the organic solvents where anhydrous FeCl2 excels and introduces a sulfate counter-ion that can interfere with catalytic cycles or product purity.[7]

Superior Thermal Stability for High-Temperature Processing and Synthesis

Anhydrous Ferrous Chloride is stable up to its melting point of 677 °C in an inert atmosphere, making it a reliable precursor for high-temperature synthesis routes like chemical vapor deposition or solid-state reactions. In contrast, its common substitute, Ferrous Chloride Tetrahydrate (FeCl2·4H2O), is not viable for such processes. Thermal analysis shows the tetrahydrate undergoes a multi-step decomposition, losing its four water molecules at significantly lower temperatures, with complete dehydration occurring around 183 °C under flowing nitrogen.[8] This premature decomposition introduces water vapor, which can lead to unwanted side reactions, formation of oxides, and failure to produce the target anhydrous material.

Evidence DimensionThermal Stability / Decomposition Temperature
Target Compound DataStable up to melting point of 677 °C (anhydrous)
Comparator Or BaselineFeCl2·4H2O: Decomposes in stages, fully dehydrated by ~183 °C
Quantified DifferenceOver 490 °C higher thermal stability threshold for anhydrous form
ConditionsThermogravimetric analysis (TGA) under flowing nitrogen atmosphere.

This ensures that in high-temperature syntheses, the iron precursor remains intact until the desired reaction temperature, preventing process failure due to premature water release.

Essential Solubility in Organic Solvents for Water-Free Organometallic Synthesis

Anhydrous Ferrous Chloride is specified as a standard precursor in organometallic synthesis due to its solubility in key non-aqueous solvents like tetrahydrofuran (THF).[8] This property is critical for its use in generating iron-NHC complexes for cross-coupling reactions and other water-sensitive catalytic systems.[8] In contrast, hydrated ferrous chloride (FeCl2·4H2O) and ferrous sulfate (FeSO4) exhibit poor solubility in such non-polar organic solvents, making them unsuitable for these applications. The presence of coordinated water in the hydrated form or the highly polar sulfate anion prevents dissolution and can quench water-sensitive reagents.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataSoluble in Tetrahydrofuran (THF)
Comparator Or BaselineFeCl2·4H2O and FeSO4: Generally insoluble or poorly soluble in THF and other non-polar organic solvents
Quantified DifferenceQualitatively high solubility vs. poor/negligible solubility
ConditionsStandard laboratory conditions for organometallic synthesis.

Solubility in THF and other ethers is a non-negotiable requirement for using FeCl2 as a precursor in many modern catalytic and organometallic reactions.

Direct Fe(II) Source for Controlled Nanoparticle and Battery Material Synthesis

Using Ferrous Chloride (FeCl2) provides a direct source of Fe(II), which is critical for syntheses where the +2 oxidation state is required, such as in the production of LiFePO4 cathode materials or specific iron oxide phases.[9][10] When Ferric Chloride (FeCl3) is used as a substitute, an additional, often hard-to-control, reduction step is necessary to achieve the Fe(II) state. For example, in the synthesis of magnetite (Fe3O4) nanoparticles via co-precipitation, a specific Fe(II)/Fe(III) ratio is required; starting with only FeCl3 necessitates adding a separate Fe(II) source or a reducing agent, complicating process control.[1] Using FeCl2 directly simplifies the reaction stoichiometry and avoids undesirable reducing agents.

Evidence DimensionRequired Oxidation State for Synthesis
Target Compound DataProvides Fe(II) directly
Comparator Or BaselineFeCl3: Provides Fe(III), requiring an additional in-situ or ex-situ reduction step for Fe(II) applications
Quantified DifferenceEliminates one chemical reaction step (reduction)
ConditionsSynthesis of Fe(II)-containing materials, such as LiFePO4 or Fe3O4 nanoparticles.

This simplifies the manufacturing process for advanced materials, improves reproducibility, and reduces the cost and complexity associated with adding a separate reduction step.

Precursor for Iron-Catalyzed Cross-Coupling Reactions

For synthesizing iron-based catalysts used in organic chemistry, particularly for cross-coupling reactions where reaction environments are strictly anhydrous. The solubility of Ferrous Chloride in THF allows for the in-situ generation of active catalytic species that would be poisoned or inhibited by water introduced from hydrated salts.[8]

Synthesis of Advanced Battery Cathode Materials (e.g., LiFePO4)

In the solid-state or solvothermal synthesis of lithium iron phosphate (LiFePO4), anhydrous Ferrous Chloride serves as a direct and pure source of the required Fe(II) oxidation state. Its use avoids the process complexities of starting with an Fe(III) source and ensures anhydrous conditions, which are critical for achieving high crystalline quality and electrochemical performance in the final product.[9]

High-Temperature Synthesis of Iron-Containing Thin Films and Nanostructures

As a volatile or solid-state precursor in high-temperature processes like chemical vapor deposition (CVD) or atomic layer deposition (ALD). Its high thermal stability, compared to the low-temperature decomposition of its hydrated form, ensures it can be heated and sublimed controllably to deposit pure iron or iron compound films without contamination from water or oxides.[10]

Controlled Synthesis of Iron-Based Nanoparticles in Non-Aqueous Media

For the synthesis of monodisperse iron or iron oxide nanoparticles via thermal decomposition or polyol methods in high-boiling organic solvents. Anhydrous Ferrous Chloride ensures a water-free reaction medium, allowing for precise control over nucleation and growth kinetics, which is often compromised by the presence of water from hydrated precursors.[1]

Physical Description

Ferrous chloride is a greenish white crystalline solid. It is soluble in water. It is noncombustible. It is used in sewage treatment, in dyeing of fabrics, and for many other uses.
Dry Powder; Liquid
White to white-green crystals; [NIOSH] Highly hygroscopic white solid (may have a green tint); Soluble in water; [Merck Index] Light green odorless solid; [CHRIS] Off-white odorless powder; [Alfa Aesar MSDS]
WHITE-TO-LIGHT-GREEN HYGROSCOPIC CRYSTALS.

Color/Form

WHITE RHOMBOHEDRAL CRYSTALS; MAY SOMETIMES HAVE A GREEN TINT.
HEXAGONAL CRYSTALS

Hydrogen Bond Acceptor Count

2

Exact Mass

125.872641 g/mol

Monoisotopic Mass

125.872641 g/mol

Boiling Point

1023 °C

Heavy Atom Count

3

Density

1.93 at 68 °F (USCG, 1999) - Denser than water; will sink
SP GR: 3.16 @ 25 °C/4 °C
Relative density (water = 1): 3.2

LogP

-0.15

Melting Point

[ACGIH] 674 °C
674 °C

UNII

S3Y25PHP1W

Related CAS

13478-10-9 (tetrahydrate)
15438-31-0 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Therapeutic Uses

Ferrous /salts/ are ... available ... for ... prevention and treatment of iron deficiency. /Iron preparations, oral/

Vapor Pressure

10 MM HG @ 700 °C

Pictograms

Irritant

Irritant

Other CAS

7758-94-3

Absorption Distribution and Excretion

ORAL ABSORPTION OF IRON IS VERY COMPLICATED & INTESTINAL MUCOSA IS PRINCIPAL SITE FOR LIMITING ABSORPTION ... IN THIS HOMEOSTATIC MECHANISM DIVALENT FORM IS ABSORBED INTO GI MUCOSA & CONVERTED TO TRIVALENT FORM & ATTACHED TO FERRITIN. ... /WHICH/ PASSES INTO BLOODSTREAM & IS THEN CONVERTED TO TRANSFERRIN WHERE THE IRON REMAINS IN THE TRIVALENT FORM OR IS TRANSPORTED TO THE LIVER OR SPLEEN FOR STORAGE AS FERRITIN OR HEMOSIDERIN. IRON HAS BEEN SHOWN TO CROSS PLACENTA & CONCENTRATE IN FETUS. ... WITH INCREASES IN IRON BEYOND PHYSIOLOGIC LIMITS, MOST IS EXCRETED IN FECES, BUT SMALL AMT MAY ACCUM. SOME IRON MAY BE EXCRETED VIA THE BILE. IN CASES OF OVERLOAD, IRON IS EXCRETED IN THE URINE, & THE PRESENCE OF HIGH URINARY IRON CONCN IS INDICATIVE OF EXCESSIVE IRON. /IRON SALTS/
The body store of iron is divided between iron-containing cmpd that are essential and those in which excess iron is held in storage. ... Hemoglobin dominates the essential fraction. ... The two predominant sites of iron storage are the reticuloendothelial system and the hepatocytes, although some storage also occurs in muscle ... . Internal exchange of iron is accomplished by the plasma protein transferrin. ... About 80% of the iron in plasma goes to the erythroid marrow to be packaged into new erythrocytes; these normally circulate for about 120 days before being catabolized by the reticuloendothelium. At that time a portion of the iron is immediately returned to the plasma bound to transferrin, while another portion is incorporated into the ferritin stores of the reticuloendothelial cell and is returned to the circulation more gradually. /Iron & iron salts/
The most remarkable feature of iron metabolism in man is the degree to which the body store is conserved. Only 10% of the total is lost per year from normal men, that is, about 1 mg per day ... . Two thirds of this iron is excreted from the GI tract as extravasated red cells, iron in bile, and iron in exfoliated mucosal cells. The other third is accounted for by small amounts of iron in desquamated skin and in the urine. ... The biochemical nature of the absorptive process is understood only in general terms ... . After acidification and partial digestion of food in the stomach, its content of iron is presented to the intestinal mucosa as either inorganic or heme iron. These fractions are taken up by the absorptive cells of the duodenum and upper small intestine, and the iron is either transported directly into the plasma or is stored as mucosal ferritin. ... Normal absorption is about 1 mg per day in the adult male and 1.4 mg per day in the adult female. /Iron & iron salts/
Substantial amounts of many metals are excreted in the sweat, including ... iron. ... The potential exists, depending on sweat rates and acclimatization, for substantial losses of these metals in sweat. /Iron salts/

Metabolism Metabolites

IN CELL FE++ ... CONVERTED TO FE+++ IN FERRITIN. NO IRON ABSORPTION AS FERRITIN OCCURS UNTIL CELL IS PHYSIOLOGICALLY "DEPLETED." FE, HOWEVER, IS WITHDRAWN FROM FERRITIN AS FE++ AS NEED ARISES. FE RELEASED DIRECTLY INTO BLOOD STREAM ... QUICKLY OXIDIZED BY DISSOLVED O2 TO FE+++ WHICH COMPLEXES WITH SPECIFIC FE-TRANSPORT B1-GLOBULIN ... . /IRON IONS/

Wikipedia

Iron(II) chloride

Drug Warnings

IRON CMPD ARE CONTRAINDICATED IN PATIENT WITH PRIMARY HEMOCHROMATOSIS. THEY SHOULD NOT BE USED TO TREAT HEMOLYTIC ANEMIAS UNLESS IRON-DEFICIENT STATE ALSO EXISTS, SINCE STORAGE OF IRON WITH POSSIBLE SECONDARY HEMOCHROMATOSIS CAN RESULT. IRON OVERLOAD IS PARTICULARLY LIKELY TO OCCUR IN PATIENT GIVEN EXCESSIVE AMT OF PARENTERAL IRON, IN THOSE TAKING BOTH ORAL & PARENTERAL PREPN, & IN PATIENT WITH HEMOGLOBINOPATHIES OR OTHER REFRACTORY ANEMIAS THAT MIGHT BE ERRONEOUSLY DIAGNOSED AS IRON DEFICIENCY ANEMIAS. IRON SHOULD NOT BE GIVEN TO PATIENT RECEIVING REPEATED BLOOD TRANSFUSIONS ... . PROLONGED ADMIN SHOULD BE AVOIDED EXCEPT IN PATIENT WITH CONTINUED BLEEDING, INCL UNCORRECTABLE MENORRHAGIA, COPIOUS MENSTRUAL PERIODS, OR REPEATED PREGNANCIES. /IRON CMPD/
... Studies on ... subjects have established that physical intolerance does occur. With a dose of 200 mg of iron per day divided into three equal portions, symptoms occurred in approximately 25% of individuals, compared to an incidence of 13% among those receiving placebos; this increased to 42% when the dosage of iron was doubled. Nausea and upper abdominal pain were increasingly common manifestations at high dosage. Constipation and diarrhea ... were not more prevalent at higher dosage, nor was heartburn. /Iron & iron salts/
... LARGE AMT MAY INTERFERE WITH SOME TESTS USED FOR DETECTION OF OCCULT BLOOD IN STOOL; GUAIAC TEST OCCASIONALLY YIELDS FALSE-POSITIVE TESTS FOR BLOOD ... . /IRON SALTS/
Malabsorption syndromes (eg, tropical sprue, celiac disease, partial gastrectomy) and apparent intolerance to iron usually do not constitute valid indications for parenteral iron therapy. Marked malabsorption of iron is rare. Following gastric resection, rapid transit past the duodenum may reduce absorption. However, even in these patients, absorption usually is adequate to produce a therapeutic response, particularly if a liquid preparation is used. Intolerance probably is dose related and may be corrected by decreasing the size of each dose. /Iron/

Use Classification

Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

Action of hydrochloric acid on an excess of iron, with subsequent crystallization.

General Manufacturing Information

Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Other (requires additional information)
Utilities
Paper Manufacturing
All Other Chemical Product and Preparation Manufacturing
Synthetic Dye and Pigment Manufacturing
Iron chloride (FeCl2): ACTIVE
SUGAR, GLYCERIN, & MANY ORG HYDROXY ACIDS HINDER PPT. IN NEUTRAL SOLN, SOL CARBONATES, PHOSPHATES, & OXALATES PRODUCE PPT. /FERROUS SALTS/

Analytic Laboratory Methods

Method 407C: Potentiometric method. The method is suitable for colored or turbid samples in which color indicated end points might be difficult to observe. Chloride is determined by potentiometric titration with silver nitrate solution with a glass and silver-silver chloride electrode system. In the absence of interfering substances, the precision and accuracy are estimated to be about 0.12 mg for 5 mg chloride, or 2.5% of the amount present. When pretreatment is required to remove interfering substances, the precision and accuracy are reduced to about 0.25 mg for 5 mg chloride, or 5% of the amount present. /Chloride/
Method 407A: Argentometric Method. In a neutral or slightly alkaline solution, potassium chromate can indicate the end point of the silver nitrate titration of chloride. Silver chloride is precipitated quantitatively before red silver chromate is formed. Substances in amounts normally found in potable water will not interfere. ... Sulfide, thiosulfate, and sulfite ions interfere but can be removed by treatment with hydrogen peroxide. Orthophosphate in excess of 25 mg/l interferes by precipitating as silver phosphate. Iron in excess of 10 mg/l interferes by masking the end point. A synthetic sample containing 241 mg chloride ion/l, ... was analyzed in 41 laboratories, with a relative standard deviation of 4.2% and a relative error of 1.7%. /Chloride/
EPA Method 9252: Titrimetric, Mercuric Nitrate. Method 9252 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 ml is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/l, the standard deviation was + or - 1.0. A synthetic unknown sample containing 241 mg/l chloride ... in Type II water was analyzed in 10 laboratories by the mercurimetric method, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Total Chloride/
EPA Method 9252: Titrimetric, Mercuric Nitrate. Method 9252 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 ml is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/l, the standard deviation was + or - 1.0. A synthetic unknown sample containing 241 mg/l chloride ... in Type II water was analyzed in 10 laboratories by the mercurimetric method, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/
For more Analytic Laboratory Methods (Complete) data for FERROUS CHLORIDE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

/SERUM IRON/ ... DETERMINED BY ATOMIC ABSORPTION SPECTROPHOTOMETRY ... . /IRON/
Urine samples containing iron and its compounds are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 259.9 nm. Sample preparation includes addition of a polydithiocarbamate resin, filtration, ashing, and dissolution with concentrated nitric/concentrated perchloric acid (4:1 v/v). This method has a detection limit of 0.1 ug/sample over a range of 0.25 to 200 ug/sample with a recovery of 100%. /Iron/
Blood and tissue samples containing iron and its compounds are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 259.9 nm. A digestion step with concentrated nitric/concentrated perchloric/concentrated sulfuric acids (3:1:1 v/v/v) is required. This method has an instrumental detection limit of 1 ug/100 g blood and 0.2 ug/g tissue samples, over a 10 to 10,000 ug/100 g blood and 2 to 2000 ug/g tissue. The average recovery has not been determined. /Iron/

Storage Conditions

IN GENERAL, MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN COOL ... VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD ... BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Interactions

Rats were treated ip with ferrous chloride expired ethane which incr with increasing doses of iron. The same amt of ethane was expired by animals exposed to 20% or 100% oxygen. The mobilization by ferrous chloride of stored ethane from the body was excluded. Propane expiration was also stimulated by ferrous treatment, whereas n-pentane expiration could not be detected. The treatment of rats with ferrous chloride 30 min after giving carbon tetrachloride resulted in a 2-5-fold incr in ethane, propane, and n-pentane expiration, the total amounts depending on the oxygen concentration in the respired air. This incr was due, to a minor extent, to ferrous chloride initiated alkane formation. Thus, in vivo iron(2+), besides its ability to initiate lipid peroxidation, influences the carbon tetrachloride induced lipid peroxidation process.
The effect of di- and trivalent iron on the intestinal absorption of aluminum (Al) was studied in an in situ perfusion system of rat small intestine in combination with systemic and portal blood sampling. The small intestine of female Wistar rats (6 animals/group) was perfused with media containing 10.0, 15.0, 20.0, and 25.0 mmol/l Al as aluminum chloride hexahydrate (AlCl3.6H2O), with or without 5 mmol/l ferrous chloride tetrahydrate (FeCl2.4H2O) or ferric chloride hexahydrate (FeCl3.6H2O) for 60 min. The disappearance of Al or Fe from the perfusion medium, which is a measure for uptake from the intestinal lumen, was calculated. After perfusion, samples of small intestine were collected. Control tissue samples were taken from a rat perfused with saline for 60 min and from a nonperfused rat. In the rats perfused with Al and/or Fe there was no morphological damage to the intestinal wall compared with the saline and nonperfused controls. It was shown that Fe(II) enhanced the uptake of Al from about 30 min of perfusion onward, with all concentrations of Al perfusion media tested. /Ferrous chloride tetrahydrate/
The addition of iron as ferrous chloride or ferric chloride at 10 ppm (approximately 50% of endogenous concentrations) doubles the mutagenic activity of beef extracts. Iron, which can be released by denaturation of heme protein, therefore, can modulate the formation of mutagens in beef during cooking.

Stability Shelf Life

FORMS FERRIC CHLORIDE (FECL3) & FERRIC OXIDE (FE2O3) ON HEATING IN AIR.

Dates

Last modified: 08-15-2023

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